8-Cyano-4-hydroxyquinoline-3-carbohydrazide
CAS No.:
Cat. No.: VC15951989
Molecular Formula: C11H8N4O2
Molecular Weight: 228.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8N4O2 |
|---|---|
| Molecular Weight | 228.21 g/mol |
| IUPAC Name | 8-cyano-4-oxo-1H-quinoline-3-carbohydrazide |
| Standard InChI | InChI=1S/C11H8N4O2/c12-4-6-2-1-3-7-9(6)14-5-8(10(7)16)11(17)15-13/h1-3,5H,13H2,(H,14,16)(H,15,17) |
| Standard InChI Key | WRDCKMPLDZSSHA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C2C(=C1)C(=O)C(=CN2)C(=O)NN)C#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of 8-cyano-4-hydroxyquinoline-3-carbohydrazide consists of a quinoline scaffold substituted with:
-
A hydroxyl group at position 4
-
A carbohydrazide group (-CONHNH₂) at position 3
-
A cyano group (-CN) at position 8
The planar quinoline ring system facilitates π-π stacking interactions, while the polar substituents enhance solubility and hydrogen-bonding capacity .
Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₉N₅O₂ | |
| Molecular Weight | 243.22 g/mol | Calculated |
| Melting Point | 235–238°C (analogous) | |
| Solubility | Moderate in DMSO, ethanol | Inferred |
The melting point is extrapolated from structurally similar ethyl 8-cyano-4-hydroxyquinoline-3-carboxylate, which shares the 8-cyano-4-hydroxyquinoline backbone . The carbohydrazide moiety likely increases hydrogen-bonding capacity compared to ester derivatives, potentially altering crystallization behavior.
Synthetic Methodologies
General Synthesis Strategy
The synthesis typically involves a three-step sequence:
-
Quinoline Core Formation: Cyclocondensation of substituted anilines with diethyl malonate under acidic conditions .
-
Ester Hydrazinolysis: Reaction of the 3-carboxylate ester with hydrazine hydrate to form the carbohydrazide .
-
Cyano Group Introduction: Either via direct cyanation of the quinoline precursor or through functional group interconversion .
Detailed Reaction Protocol
Step 1: Formation of Ethyl 8-cyano-4-hydroxyquinoline-3-carboxylate
A mixture of 2-cyanoaniline (10 mmol) and diethyl malonate (50 mmol) in DMF is heated at 85°C for 5 hours. The product precipitates upon cooling and is recrystallized from ethanol (Yield: 40%) .
Step 2: Hydrazide Formation
The ester intermediate (5 mmol) is refluxed with hydrazine hydrate (20 mmol) in ethanol for 2 hours. The product is filtered and dried under vacuum (Yield: 90%) :
Key Characterization Data:
Biological Activity Profile
Anti-HIV Activity
In a series of 4-hydroxyquinoline-3-carbohydrazides, structural analogs demonstrated potent HIV inhibition:
| Compound | EC₅₀ (μM) | CC₅₀ (μM) | Selectivity Index |
|---|---|---|---|
| 8-Methyl analog | 75 | >500 | >6.7 |
| 8-Cyano derivative* | 62* | >500* | >8.1* |
*Predicted values based on SAR trends . The electron-withdrawing cyano group enhances target binding through dipole interactions with HIV integrase active sites .
Cytotoxicity and Selectivity
All tested carbohydrazide derivatives showed CC₅₀ > 500 μM in MT-4 cells, indicating low cytotoxicity . The selectivity index (>8.1) suggests therapeutic potential for further development.
Molecular Docking Studies
Binding Mode with HIV Integrase
Docking simulations (PDB: 1BI4) reveal critical interactions:
-
Quinoline Oxygen: Coordinates with Mg²⁺ ions in the active site (bond distance: 2.1 Å)
-
Carbohydrazide NH: Hydrogen bonds with Asp64 (2.3 Å)
The binding energy compares favorably with raltegravir (-10.1 kcal/mol), suggesting competitive inhibition potential .
Structure-Activity Relationship (SAR) Analysis
Substituent Effects
-
8-Cyano vs. 8-Methyl:
-
Carbohydrazide vs. Carboxylate:
Pharmacokinetic Predictions
| Parameter | Value (AdmetSAR) | Interpretation |
|---|---|---|
| Caco-2 Permeability | 18.7 nm/s | Moderate absorption |
| PPB | 89% | High plasma binding |
| CYP3A4 Inhibition | 0.78 | Moderate inhibitor |
The high plasma protein binding may limit free drug concentration, necessitating structural optimization for improved pharmacokinetics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume